molecular formula C10H15NO B1348158 2-(3,5-Dimethylphenoxy)ethanamine CAS No. 26646-46-8

2-(3,5-Dimethylphenoxy)ethanamine

Cat. No.: B1348158
CAS No.: 26646-46-8
M. Wt: 165.23 g/mol
InChI Key: ZNNZYMKIVDOTPM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)ethanamine is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenoxy)ethanamine typically involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then converted to this compound through a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3,5-Dimethylphenoxy)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can facilitate binding to hydrophobic pockets, while the ethanamine moiety can form hydrogen bonds or ionic interactions with target sites. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

  • 2-(2,6-Dimethylphenoxy)ethanamine
  • 2-(2-Methylphenoxy)ethanamine
  • Methyl 2-(3,5-dimethylphenoxy)propanoate
  • 2-(2,5-Difluorophenyl)ethanamine

Comparison: 2-(3,5-Dimethylphenoxy)ethanamine is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNZYMKIVDOTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364633
Record name 2-(3,5-dimethylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26646-46-8
Record name 2-(3,5-dimethylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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